5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
Description
5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a hydantoin derivative characterized by a Z-configured benzylidene substituent at the 5-position of the imidazolidine-2,4-dione core. The 2-fluorophenyl group introduces electronic and steric effects that influence its physicochemical and biological properties. Hydantoin derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
XFXSDLABCZVLRU-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the reaction of 2-fluorobenzaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C10H7FN2O2
- Molecular Weight : 206.173 g/mol
- CAS Number : 140894-74-2
The structure features an imidazolidine core, which is known for its biological activity, particularly in the development of pharmaceuticals.
Medicinal Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For example, research involving related compounds showed promising results against various human tumor cell lines. The National Cancer Institute (NCI) protocols indicated that these compounds can inhibit cell growth effectively, with reported GI50 values suggesting strong antitumor activity .
Protein Kinase Inhibition
The imidazolidine structure is also associated with protein kinase inhibition. Studies have explored the synthesis of derivatives that act as inhibitors for various protein kinases, which are crucial targets in cancer therapy due to their role in cell signaling pathways . The potential for 5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione to serve as a scaffold for developing new kinase inhibitors is an area of active research.
Agricultural Applications
Fungicidal Properties
The compound has been investigated for its fungicidal properties. It can be formulated into agricultural products aimed at controlling plant diseases caused by pathogenic fungi. The efficacy of such compounds in preventing crop diseases presents a valuable application in sustainable agriculture .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of related imidazolidine derivatives against a panel of cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, with some derivatives showing IC50 values below 20 µM, highlighting their potential as therapeutic agents .
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing imidazolidine derivatives were tested against common plant pathogens. Results demonstrated a reduction in disease incidence by over 50%, indicating strong potential for these compounds as effective fungicides .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; protein kinase inhibitors |
| Agricultural Science | Effective fungicidal properties; reduced disease incidence |
Mechanism of Action
The mechanism of action of 5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imidazolidine-2,4-dione core structure is crucial for its activity, providing stability and specificity in its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorophenyl vs. Chlorophenyl Derivatives
- 4-Chlorobenzalhydantoin (5-(4-Chlorobenzylidene)-2,4-imidazolidinedione)
Methoxy and Dimethylamino Substitutions
- This compound (CAS 137920-44-6) is structurally analogous but lacks the fluorine atom, which impacts lipophilicity .
Sulfonyl and Piperazine Modifications
- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Anticancer and Radio-Sensitization
- Aplysinopsin Analogs Pyrimidine-2,4,6-trione derivatives (e.g., 4-[(3-((2,4,6-trioxotetrahydropyrimidin-5-ylidene)methyl)-1H-indol-1-yl)methyl]benzonitrile) exhibit potent radio-sensitization and anti-angiogenic properties, whereas (Z)-imidazolidine-2,4-dione analogs show minimal activity .
Hypoglycemic and Enzyme Inhibition
- Sulfonylated derivatives like 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione demonstrate aldose reductase inhibitory activity, relevant for diabetic complications .
Antimicrobial and Antioxidant Effects
- 4-Arylbenzelidene-oxazol-5(4H)-one derivatives synthesized using nickel ferrite nanoparticles exhibit DPPH radical scavenging (compound 6a: highest activity) and antimicrobial properties .
Biological Activity
5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine class, characterized by its unique structural features that confer potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a 2-fluorophenyl group attached to an imidazolidine core. The general formula is , with a molecular weight of approximately 206.173 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Biological Activities
Research indicates that derivatives of imidazolidine-2,4-dione exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds related to this compound possess significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines such as HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) with IC50 values ranging from 59 to 113 μM for different derivatives .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in cancer therapy and other diseases. For example, molecular docking studies have identified interactions with protein targets like EGFR and VEGFR2, indicating potential as a kinase inhibitor .
- Antimicrobial Properties : Some derivatives have also shown antimicrobial activity against Gram-positive bacteria, suggesting a broader therapeutic potential beyond cancer treatment .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways. Common methods include:
- Condensation Reactions : Reacting appropriate aldehydes with imidazolidine-2,4-dione under acidic or basic conditions.
- Substitution Reactions : Modifying existing imidazolidine derivatives to introduce the fluorophenyl group.
Case Study 1: Anticancer Activity
A study evaluated a series of imidazolidine derivatives for their anticancer properties against multiple cell lines. Compounds were tested for their IC50 values, revealing that certain derivatives exhibited potent activity with lower toxicity profiles compared to standard chemotherapeutics like irinotecan .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 59 | Apoptosis induction |
| Compound B | A549 | 81 | ROS production |
| Compound C | MDA-MB-231 | 113 | Caspase activation |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the synthesized compounds were screened against PTP1B, revealing several candidates with promising inhibitory activity. The most potent inhibitors displayed IC50 values below 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
